Cas no 645378-63-8 ((3-fluoro-2-methylphenyl)methyl(methyl)amine)

(3-fluoro-2-methylphenyl)methyl(methyl)amine structure
645378-63-8 structure
Product Name:(3-fluoro-2-methylphenyl)methyl(methyl)amine
Numero CAS:645378-63-8
MF:C9H12FN
MW:153.196685791016
CID:1022861
PubChem ID:45090555
Update Time:2025-05-24

(3-fluoro-2-methylphenyl)methyl(methyl)amine Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanamine, 3-fluoro-N,2-dimethyl- (9CI)
    • 1-(3-fluoro-2-methylphenyl)-N-methylmethanamine
    • (3-fluoro-2-methylphenyl)methyl(methyl)amine
    • 645378-63-8
    • [(3-FLUORO-2-METHYLPHENYL)METHYL](METHYL)AMINE
    • DTXSID80666648
    • SCHEMBL5705865
    • EN300-1852046
    • DB-274063
    • A1-81617
    • BENZENEMETHANAMINE, 3-FLUORO-N,2-DIMETHYL-
    • Inchi: 1S/C9H12FN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3
    • Chiave InChI: NXBWTCUBVVJVOW-UHFFFAOYSA-N
    • Sorrisi: FC1=CC=CC(=C1C)CNC

Proprietà calcolate

  • Massa esatta: 153.095377549g/mol
  • Massa monoisotopica: 153.095377549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 116
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 12Ų

(3-fluoro-2-methylphenyl)methyl(methyl)amine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1852046-0.05g
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Enamine
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Enamine
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